3-Hexanamine
Overview
Description
3-Hexanamine, also known as 3-Aminohexane, is an organic compound with the molecular formula C6H15N. It is a primary amine, characterized by the presence of an amino group (-NH2) attached to the third carbon of a hexane chain. This compound is a colorless liquid with a fishy odor, typical of amines.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hexanamine can be synthesized through several methods. One common approach is the hydrogenation of oximes. For instance, the oxime of 3-hexanone can be hydrogenated under low pressure to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced by the alkylation of ammonia with hexanol. This process involves the reaction of hexanol with ammonia in the presence of a catalyst, typically a metal such as nickel or cobalt, under high temperature and pressure .
Chemical Reactions Analysis
Types of Reactions: 3-Hexanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or amides.
Reduction: It can be reduced to form hexane.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) is typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to replace the amino group with a halogen.
Major Products Formed:
Oxidation: Hexanenitrile or hexanamide.
Reduction: Hexane.
Substitution: 3-Halohexane.
Scientific Research Applications
3-Hexanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of surfactants, corrosion inhibitors, and rubber chemicals.
Mechanism of Action
The mechanism of action of 3-Hexanamine involves its interaction with biological targets, primarily through its amino group. It can act as a nucleophile, participating in various biochemical reactions. In the central nervous system, it may interact with neurotransmitter receptors, influencing neuronal activity and signaling pathways .
Comparison with Similar Compounds
Butylamine: A shorter chain primary amine with similar chemical properties.
Hexylamine: An isomer with the amino group attached to the first carbon.
Cyclohexylamine: A cyclic amine with different structural and chemical properties.
Uniqueness: 3-Hexanamine is unique due to its specific position of the amino group on the third carbon, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its isomers .
Properties
IUPAC Name |
hexan-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-3-5-6(7)4-2/h6H,3-5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLZFBUAULNEGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80937340 | |
Record name | Hexan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80937340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16751-58-9 | |
Record name | 3-Hexanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016751589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80937340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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